molecular formula C12H10OS B8817747 5-(3-Methylphenyl)thiophene-2-carbaldehyde CAS No. 38401-69-3

5-(3-Methylphenyl)thiophene-2-carbaldehyde

Cat. No. B8817747
CAS RN: 38401-69-3
M. Wt: 202.27 g/mol
InChI Key: BILVVFBPXNLUGU-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C12H10OS and its molecular weight is 202.27 g/mol. The purity is usually 95%.
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properties

CAS RN

38401-69-3

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

5-(3-methylphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)12-6-5-11(8-13)14-12/h2-8H,1H3

InChI Key

BILVVFBPXNLUGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(S2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-thiophenecarboxaldehyde (5.09 g, 26.2 mmol) was added to a suspension of 907 mg (0.78 mmol) of tetrakis(triphenylphosphine) palladium (0) in 50 mL of DME, and the resulting mixture was stirred at room temperature for 15 min. To this mixture was added a solution of the 3-methylphenyl boronic acid (prepared above) in 10 mL of ethanol and 26 mL of 2M aqueous Na2CO3. The reaction was stirred at reflux for 24 hours, then cooled to room temperature, diluted, and extracted with ether. The organic extract was washed with water and brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography on silica gel, eluting with 5% ethyl acetate in hexane, to give 4.75 g (90% yield) of 5-(3-methylphenyl)-2-thiophenecarboxaldehyde. MS: 203 (M+H)+ 220 (M+NH4)+. NMR (CDCl3) d: 9.89 (s, 1H), 7.74 (d, 1H, J=5 Hz), 7.55-7.20 (m, 5H), 2.42 (s, 3H).
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
907 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two

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